molecular formula C12H3Cl7 B1585785 2,2',3,3',4,5,6'-Heptachlorobiphenyl CAS No. 38411-25-5

2,2',3,3',4,5,6'-Heptachlorobiphenyl

Cat. No.: B1585785
CAS No.: 38411-25-5
M. Wt: 395.3 g/mol
InChI Key: ZDLMBNHYTPHDLF-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H3Cl7 and a molecular weight of 395.323 g/mol . This compound is one of the many PCBs that were widely used in various industrial applications before their production was banned due to environmental and health concerns. PCBs are known for their chemical stability and resistance to degradation, which makes them persistent environmental pollutants.

Preparation Methods

The synthesis of 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial production methods for PCBs, including 2,2’,3,3’,4,5,6’-Heptachlorobiphenyl, involved the direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas used .

Chemical Reactions Analysis

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’,3,3’,4,5,6’-Heptachlorobiphenyl has been studied extensively in scientific research due to its persistence in the environment and potential health effects. Some of its applications include:

Properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl7/c13-5-1-2-6(14)10(17)8(5)4-3-7(15)11(18)12(19)9(4)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLMBNHYTPHDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074142
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38411-25-5
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6'-Heptachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2',3,3',4,5,6'-HEPTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYI6B897Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can molecularly imprinted polymers be designed to selectively recognize and bind to 2,2',3,3',4,5,6'-heptachlorobiphenyl?

A1: Yes, research suggests that molecularly imprinted polymers (MIPs) can be designed for the selective recognition and binding of this compound. A study demonstrated that a MIP synthesized using 1,2,3-trichlorobenzene as a template and pentafluorostyrene as a functional monomer exhibited significant binding affinity for this compound with an imprinting factor of 5.80 []. This indicates the potential of MIPs for selective extraction and sensing applications of this specific PCB congener.

Q2: What methods can be employed for the removal of this compound from contaminated water?

A2: [] describes several methods for removing this compound from water. One effective approach involves co-precipitation with iron(III)-oxyhydroxide. This process allows for the concentration of this compound into a solid residue, simplifying its removal from the water. Additionally, materials like fly ash from coal-fired power plants and calcium oxide demonstrate a capacity for the rapid adsorption of this compound from contaminated water []. This adsorption process offers an alternative method for concentrating and removing this PCB from aqueous environments.

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